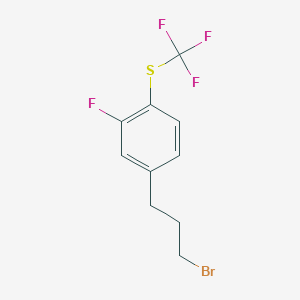
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, a fluoro group, and a trifluoromethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-(trifluoromethylthio)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the benzene ring, followed by the addition of 1,3-dibromopropane to introduce the bromopropyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene depends on its specific application
Molecular Targets: The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Pathways Involved: The fluoro and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-3-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene and 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethylthio)benzene.
Uniqueness: The presence of both fluoro and trifluoromethylthio groups in the same molecule imparts unique electronic and steric properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H9BrF4S |
|---|---|
Molekulargewicht |
317.14 g/mol |
IUPAC-Name |
4-(3-bromopropyl)-2-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-5-1-2-7-3-4-9(8(12)6-7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
CRXJRNQPYKBOHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCCBr)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


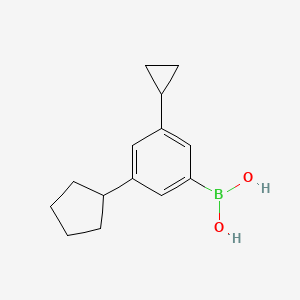
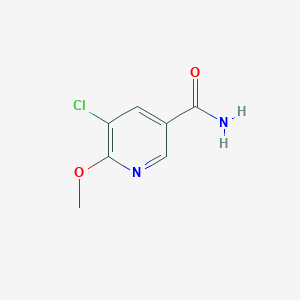
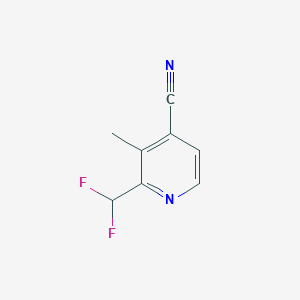

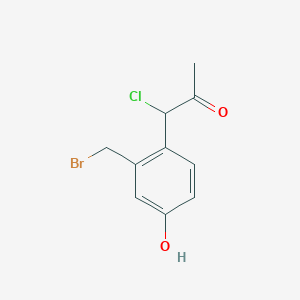

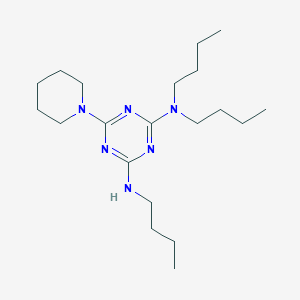
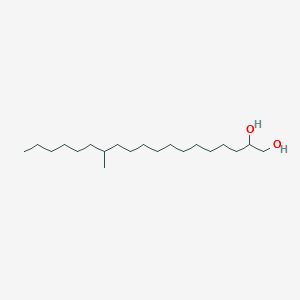
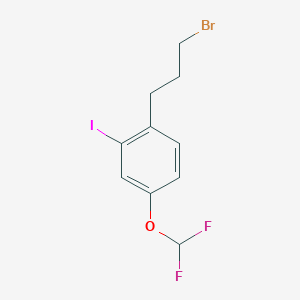
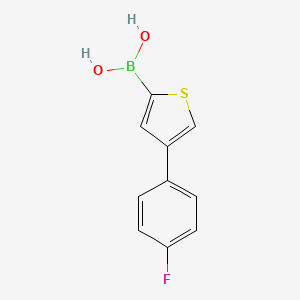

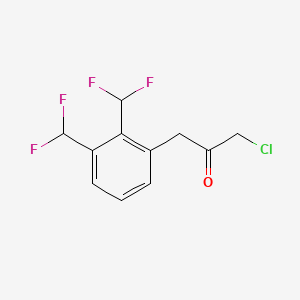
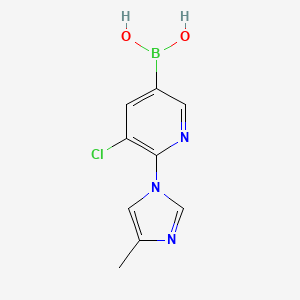
![4,5-difluorobenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14071337.png)
